1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one typically involves the reaction of 4-dimethylaminopyridine with acetyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[6-(Dimethylamino)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions adjacent to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives .
Scientific Research Applications
1-[6-(Dimethylamino)pyridin-3-yl]ethan-1-one is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on its structural modifications . The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
1-[6-(Dimethylamino)pyridin-3-yl]ethan-1-one can be compared with other pyridine derivatives such as:
1-(2,6-Dimethylpyridin-4-yl)ethan-1-one: This compound has similar structural features but differs in its substitution pattern, leading to distinct chemical and biological properties.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone:
The uniqueness of this compound lies in its dimethylamino group, which imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules .
Properties
CAS No. |
265107-41-3 |
---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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